![molecular formula C9H19ClOSi B13198167 {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is an organosilicon compound that features a chloromethyl group attached to an oxolane ring, which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of 3-(chloromethyl)oxolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-(Chloromethyl)oxolane+Trimethylsilyl chlorideBase[3-(Chloromethyl)oxolan-3-yl]methyltrimethylsilane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group in {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The oxolane ring can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Major Products
Substitution: {[3-(Azidomethyl)oxolan-3-yl]methyl}trimethylsilane
Oxidation: {[3-(Carboxymethyl)oxolan-3-yl]methyl}trimethylsilane
Reduction: {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane serves as a versatile intermediate for the introduction of oxolane rings into complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is utilized in the development of bioactive molecules, particularly in the modification of nucleosides and nucleotides for antiviral and anticancer research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry
The compound finds applications in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon’s ability to donate electron density.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Iodomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Uniqueness
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, providing a versatile platform for further functionalization.
Propriétés
Formule moléculaire |
C9H19ClOSi |
|---|---|
Poids moléculaire |
206.78 g/mol |
Nom IUPAC |
[3-(chloromethyl)oxolan-3-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19ClOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3 |
Clé InChI |
MEUBSAYHMPVAKB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1(CCOC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



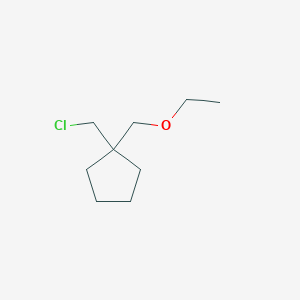
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)
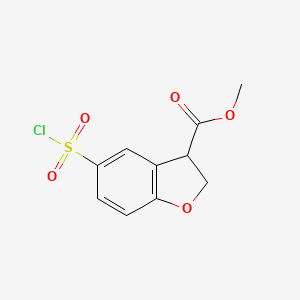
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
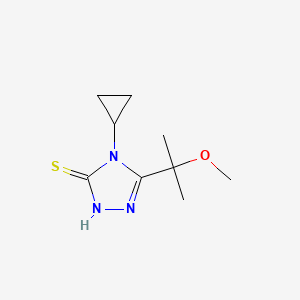
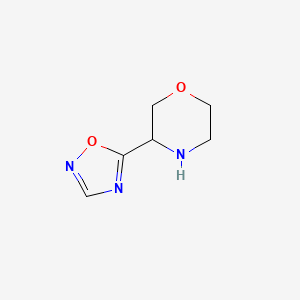
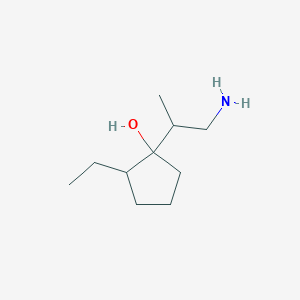
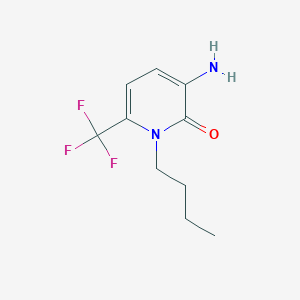
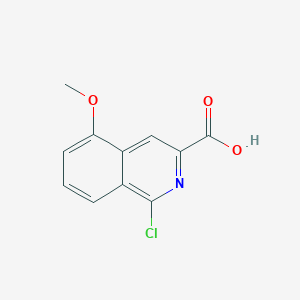

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)

